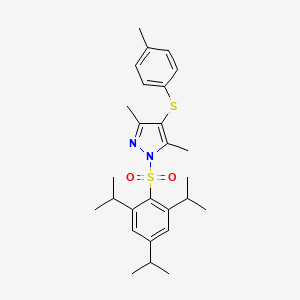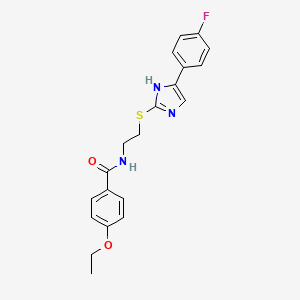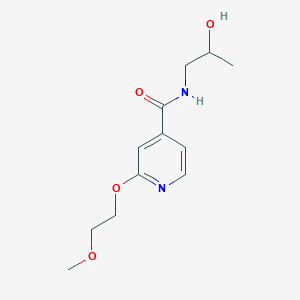
N-(2-hydroxypropyl)-2-(2-methoxyethoxy)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxypropyl)-2-(2-methoxyethoxy)isonicotinamide is a useful research compound. Its molecular formula is C12H18N2O4 and its molecular weight is 254.286. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Macromolecular Therapeutics Development
N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers represent a significant advancement in the design of macromolecular therapeutics for cancer and musculoskeletal diseases. These copolymers are explored for their potential as carriers of biologically active compounds, particularly anticancer drugs. Research highlights their use in the development of drug delivery systems, aiming at improving the efficacy and safety of chemotherapeutics. The evaluation of HPMA copolymers extends to their role in creating new biomaterials, modifying protein surfaces, and designing self-assembling hydrogels for targeted drug delivery (Kopeček & Kopec̆ková, 2010).
Polymer Synthesis and Biodegradability
The synthesis and properties of HPMA-based copolymers with biodegradable side chains capable of self-assembling into nanoparticles have been studied. These materials are designed for the delivery of lipophilic therapeutics, offering an alternative to polyethylene glycol (PEG) to avoid allergic reactions and accelerated blood clearance. The copolymers demonstrate the potential for creating nanoparticles that can degrade into water-soluble components, suitable for renal excretion, while maintaining the ability to load and deliver hydrophobic drugs efficiently (Sponchioni et al., 2017).
Supramolecular Chemistry and Material Design
Isonicotinamide has been utilized as a supramolecular reagent in the synthesis of Cu(II) complexes, demonstrating its versatility in creating inorganic–organic hybrid materials. These materials feature consistent supramolecular motifs, such as infinite 1-D chains, despite the presence of potentially disruptive molecules like water, methanol, and acetic acid. This research underscores the potential of isonicotinamide in supramolecular chemistry for designing materials with precise molecular architectures (Aakeröy et al., 2003).
Hydrogel Applications for Tissue Engineering
The immobilization of neuronal and glial cells within HPMA polymer hydrogels has been investigated for creating cell-based polymer hybrid devices. These biogels, maintaining cell viability and differentiation, offer a promising approach for tissue replacement in the central nervous system. The study provides a foundation for developing polymer constructs that could potentially replace or repair damaged neural tissues, highlighting the application of HPMA copolymers in neural tissue engineering (Woerly et al., 1996).
Smart Hydrogel Developments
Poly(N-isopropylacrylamide)-based smart hydrogels exhibit unique thermo-responsive properties, making them suitable for various applications, including smart coatings, drug delivery systems, tissue regeneration, and artificial muscles. These smart hydrogels can autonomously alter their physical and chemical properties in response to external stimuli, showcasing the vast potential of N-(2-hydroxypropyl)-2-(2-methoxyethoxy)isonicotinamide and related polymers in the development of advanced functional materials for biomedical and technological applications (Tang et al., 2021).
Propriétés
IUPAC Name |
N-(2-hydroxypropyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-9(15)8-14-12(16)10-3-4-13-11(7-10)18-6-5-17-2/h3-4,7,9,15H,5-6,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCKRPDBPLIUCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=NC=C1)OCCOC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2596602.png)
![1-(1-Benzothiophen-3-yl)-2-[(9-methylpurin-6-yl)amino]ethanol](/img/structure/B2596603.png)
![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2596604.png)
![ethyl 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate](/img/structure/B2596605.png)


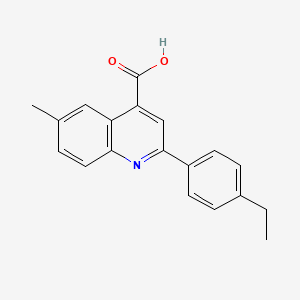
![2-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2596615.png)
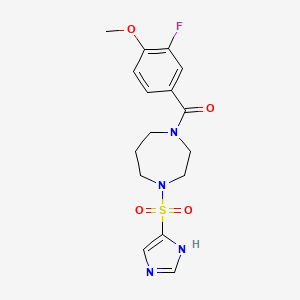
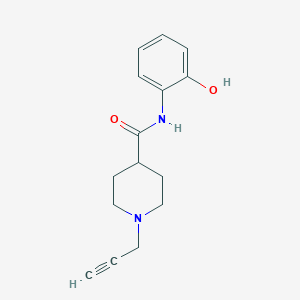
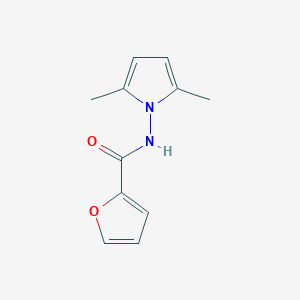
![N-[3-[2-(2-ethylbutanoyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2596619.png)
